Tau Peptide (304-318) Trifluoroacetate
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Overview
Description
Tau Peptide (304-318) Trifluoroacetate is a synthetic peptide derived from the tau protein, which is crucial in the pathogenesis of neurodegenerative diseases such as Alzheimer’s disease. This peptide sequence, H-Gly-Ser-Val-Gln-Ile-Val-Tyr-Lys-Pro-Val-Asp-Leu-Ser-Lys-Val-OH, represents a specific region of the tau protein that is involved in microtubule stabilization and neuronal function .
Mechanism of Action
Target of Action
Tau Peptide (304-318) Trifluoroacetate is a synthetic polypeptide
Mode of Action
It is known that peptides can interact with their targets in various ways, such as binding to specific receptors or proteins, which can lead to changes in cellular processes .
Biochemical Pathways
Peptides can influence a variety of biochemical pathways depending on their targets .
Result of Action
The effects of peptides generally depend on their targets and the biochemical pathways they influence .
Biochemical Analysis
Biochemical Properties
The Tau Peptide (304-318) Trifluoroacetate interacts with various enzymes, proteins, and other biomolecules. It is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . Trifluoroacetic acid (TFA) or acetate is also used during reversed-phase HPLC purification of peptides .
Cellular Effects
The this compound has significant effects on various types of cells and cellular processes. For instance, the expression of Tau35, a tauopathy-associated carboxy-terminal fragment of tau, leads to lipid accumulation in cell lines and primary cortical neurons .
Molecular Mechanism
The this compound exerts its effects at the molecular level through various mechanisms. For example, it binds to lipid membranes in a fully expanded conformation at low density, thus inhibiting intermolecular aggregation .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. For instance, TFA is manufactured using acetate and fluoride as precursors, and residual levels of these compounds may be present whenever TFA is used .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. New tau therapeutics have demonstrated the ability to prevent or reduce tau lesions and improve either cognitive or motor impairment in a variety of animal models developing neurofibrillary pathology .
Metabolic Pathways
The this compound is involved in various metabolic pathways. For instance, the autophagy-lysosomal pathway plays a critical role in the clearance of tau protein aggregates .
Transport and Distribution
The this compound is transported and distributed within cells and tissues. It is present as salt, often as sodium trifluoroacetate (TFA), and is found at concentrations of 10-25 pg/ml (pT181-tau) or 300-400 pg/ml (tau) in physiological conditions .
Subcellular Localization
The this compound is located in several cell compartments, including the axon, dendrites, nucleus, nucleolus, cell membrane, and synapses . The presence of lipid bilayer membranes is a critical factor that accelerates the abnormal aggregation of Tau protein .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tau Peptide (304-318) Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like carbodiimides.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are commonly used to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Tau Peptide (304-318) Trifluoroacetate can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as methionine and cysteine, affecting the peptide’s structure and function.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols, altering its conformation.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions.
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products: The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to sulfoxide or sulfone derivatives, while reduction can yield free thiol groups .
Scientific Research Applications
Tau Peptide (304-318) Trifluoroacetate has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in microtubule stabilization and neuronal function.
Medicine: Studied in the context of neurodegenerative diseases, particularly Alzheimer’s disease, to understand tau pathology and develop therapeutic interventions.
Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting tau-related disorders
Comparison with Similar Compounds
Tau Peptide (306-323): Another tau-derived peptide with a slightly different sequence, also involved in microtubule interactions.
Tau Peptide (275-305): A longer peptide that includes additional regions of the tau protein, providing more comprehensive insights into tau function and pathology.
Uniqueness: Tau Peptide (304-318) Trifluoroacetate is unique due to its specific sequence, which is critical for studying the interactions and modifications of the tau protein in neurodegenerative diseases. Its trifluoroacetate form enhances its stability and solubility, making it suitable for various experimental applications .
Properties
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C75H126N18O22.C2HF3O2/c1-13-42(12)61(92-63(102)46(26-27-54(79)97)82-70(109)57(38(4)5)88-68(107)51(35-94)80-55(98)34-78)73(112)90-59(40(8)9)72(111)85-49(32-43-22-24-44(96)25-23-43)65(104)83-47(20-15-17-29-77)74(113)93-30-18-21-53(93)69(108)89-58(39(6)7)71(110)86-50(33-56(99)100)66(105)84-48(31-37(2)3)64(103)87-52(36-95)67(106)81-45(19-14-16-28-76)62(101)91-60(41(10)11)75(114)115;3-2(4,5)1(6)7/h22-25,37-42,45-53,57-61,94-96H,13-21,26-36,76-78H2,1-12H3,(H2,79,97)(H,80,98)(H,81,106)(H,82,109)(H,83,104)(H,84,105)(H,85,111)(H,86,110)(H,87,103)(H,88,107)(H,89,108)(H,90,112)(H,91,101)(H,92,102)(H,99,100)(H,114,115);(H,6,7)/t42-,45-,46-,47-,48-,49-,50-,51-,52-,53-,57-,58-,59-,60-,61-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOCFEZANDDQQW-QSSNSHEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)CN.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)CN.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C77H127F3N18O24 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1745.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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